molecular formula C12H15N3O3S B1391827 1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 1186049-75-1

1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No. B1391827
CAS RN: 1186049-75-1
M. Wt: 281.33 g/mol
InChI Key: VAMMWCTUELXTCN-UHFFFAOYSA-N
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Description

“1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” is a complex organic compound. It belongs to the class of compounds known as oxazines . Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A four-component reaction between acetyl or benzoyl chloride, potassium thiocyanate, acetylenedicarboxylates, and 2-mercaptopyrimidines was reported for the synthesis of dialkyl 6-(pyrimidin-2-ylthio)-4-thioxo-5,6-dihydro-4H-1,3-oxazine-5,6-dicarboxylates .


Molecular Structure Analysis

Oxazines, to which this compound belongs, are characterized by a six-membered ring structure containing one oxygen and one nitrogen atom . The exact molecular structure of “this compound” would require further analysis, possibly involving techniques such as X-ray crystallography .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Amination

    Research by Gulevskaya et al. (1994) demonstrates the ability to conduct regioselective amination on condensed pyrimidines. This is relevant for the modification of structures like 1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (A. Gulevskaya, A. F. Pozharskii, S. V. Shorshnev, E. Zheltushkina, 1994).

  • Chemotherapeutic Potential

    A study on pyrimido[4,5-d]pyrimidine2,4(1H,3H)-dione derivatives by Snieckus and Guimarães (2014) indicates potential chemotherapeutic applications. These findings could extend to similar compounds like this compound (V. Snieckus, Keller G. Guimarães, 2014).

  • Mimicry of Anti-Constrained Acyclic Thymidine

    Hsu et al. (1996) discuss the synthesis of pyrimido[1, 6-c][1, 3]oxazine and -oxazepine derivatives, which are analogs of anti-constrained acyclic thymidine. This research could offer insights into the development of similar compounds for therapeutic purposes (L. Hsu, D. S. Wise, J. Drach, L. Townsend, 1996).

  • Serine Protease Inhibition

    A study by Player et al. (1994) on oxazino[4,5-b]indole-2,4-(1H,9H)-diones and their role as serine protease inhibitors could have implications for compounds like this compound in the field of enzyme inhibition (M. Player, J. W. Sowell, G. S. Patil, Kam Chih-Min, J. Powers, 1994).

properties

IUPAC Name

1-(3-methylbutyl)-7-methylsulfanylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-7(2)4-5-15-9-8(10(16)18-12(15)17)6-13-11(14-9)19-3/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMMWCTUELXTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=NC(=NC=C2C(=O)OC1=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677841
Record name 1-(3-Methylbutyl)-7-(methylsulfanyl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1186049-75-1
Record name 1-(3-Methylbutyl)-7-(methylsulfanyl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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